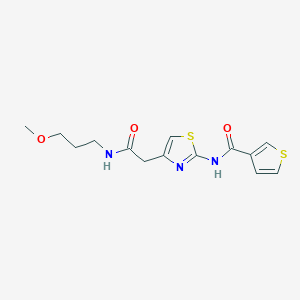
5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring .
Synthesis Analysis
A preparation method of 5 Bromopyrimidine compound has been disclosed in a patent . The method uses the piperidine carboxylic acids of N Boc 3 as initiation material. The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is C9H12BrN3 . The average mass is 173.011 Da and the monoisotopic mass is 171.963608 Da .Applications De Recherche Scientifique
Mutagenic Effects and DNA Synthesis
5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine, as part of the broader class of brominated pyrimidines, has been studied for its effects on genetic material and potential applications in scientific research. For example, brominated pyrimidines, including analogs like 5-bromodeoxyuridine, have been shown to exhibit mutagenic effects on organisms such as T4 phages, demonstrating the potential for these compounds to induce genetic mutations (Freese, 1959). Additionally, these compounds have been utilized to trace DNA synthesis within cells, providing valuable insights into cellular replication processes (Cavanagh et al., 2011).
Radiosensitizing Activity and Cancer Therapy
The radiosensitizing activity of brominated pyrimidines, attributed to their interaction with DNA and subsequent effects on DNA repair mechanisms, has been explored as a potential avenue for enhancing the efficacy of radiotherapeutic agents in cancer treatment. The ability of these compounds to produce highly reactive radicals upon interaction with electrons suggests a mechanism by which they could enhance the damaging effects of radiation on cancerous cells (Kumar & Sevilla, 2017).
Antiviral Activity
Further research into the chemical modification of pyrimidine analogs has uncovered antiviral properties in certain derivatives. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown inhibitory activity against retroviruses, highlighting the potential therapeutic applications of these compounds in treating viral infections (Hocková et al., 2003).
Cell Proliferation and Kinetics
Brominated pyrimidines have been utilized in the study of cell proliferation and kinetics, particularly in the context of cancer research. The incorporation of these analogs into DNA allows for the labeling and subsequent tracking of DNA synthesis, offering insights into the proliferation rates and growth characteristics of cancerous cells (Riccardi et al., 1988).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Propriétés
IUPAC Name |
5-bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNSPGRYZADRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

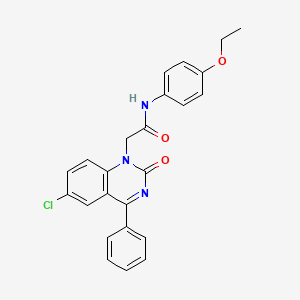
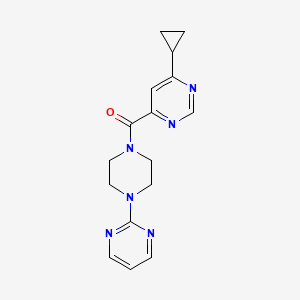
![(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine](/img/structure/B2831749.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)
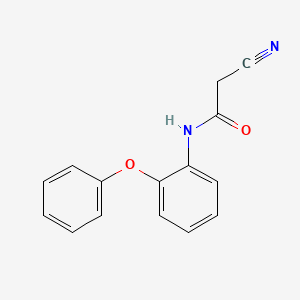
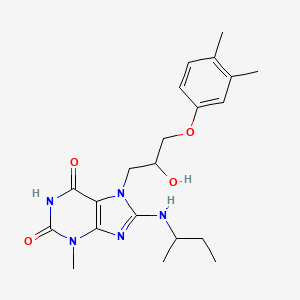
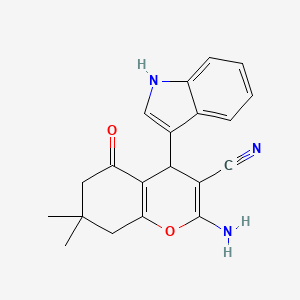
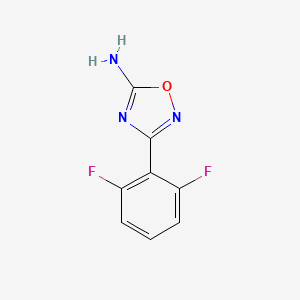
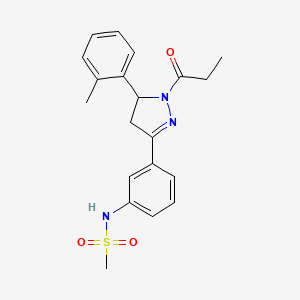

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2831763.png)
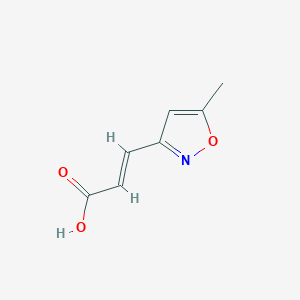
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)
